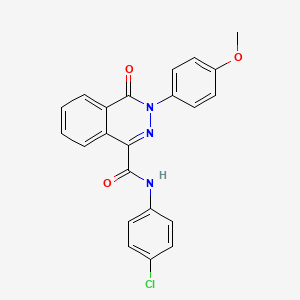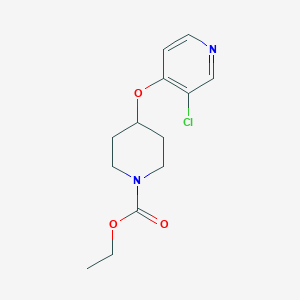![molecular formula C9H7ClF3NO4S B2553876 2-[2-氯-5-(三氟甲基)苯磺酰胺]乙酸 CAS No. 732291-51-9](/img/structure/B2553876.png)
2-[2-氯-5-(三氟甲基)苯磺酰胺]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid is a useful research compound. Its molecular formula is C9H7ClF3NO4S and its molecular weight is 317.66. The purity is usually 95%.
BenchChem offers high-quality 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与催化
该化合物已被用于合成铜聚合物,该聚合物在温和条件下作为环己烷氧化的催化剂。该应用展示了其在开发用于有机反应的高效选择性催化剂中的作用,突出了此类化合物在绿色化学和工业过程中的重要性 (S. Hazra 等,2016 年)。
抗癌活性
该化合物的衍生物已被合成并评估其抗癌活性。例如,新型苯磺酰胺衍生物已显示出对各种人类癌细胞系的细胞毒活性,表明这些化合物在癌症治疗中的潜力。这些衍生物通过诱导细胞凋亡来抑制细胞增殖,细胞凋亡是治疗癌症必不可少的程序性细胞死亡过程 (B. Żołnowska 等,2016 年)。
抗菌潜力
还对带有苯磺酰胺部分和三氟甲基的吡唑并[3,4-b]吡啶支架进行了研究,合成了它们以探索其抗菌潜力。这些化合物已针对致病细菌菌株和真菌酵母进行了评估,展示了此类化学支架在开发新型抗菌剂中的重要性 (Navneet Chandak 等,2013 年)。
人碳酸酐酶抑制剂
另一种重要的应用涉及合成含氯吡咯烷酮的苯磺酰胺,作为人碳酸酐酶的抑制剂,这对治疗包括青光眼、癫痫和癌症在内的各种疾病至关重要。这些化合物已显示出对癌症相关的碳酸酐酶亚型具有低纳摩尔亲和力,证明了 2-[2-氯-5-(三氟甲基)苯磺酰胺]乙酸衍生物的治疗潜力 (Benas Balandis 等,2020 年)。
安全和危害
The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .
属性
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO4S/c10-6-2-1-5(9(11,12)13)3-7(6)19(17,18)14-4-8(15)16/h1-3,14H,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCIKUPEPGZMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2553795.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)

![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)


![N-(3-methylbutyl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)

![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)
